N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide
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Overview
Description
N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide is an organic compound that features a biphenyl group, a fluorine atom, and a hydroxyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzamide Structure: The benzamide structure can be synthesized by reacting the biphenyl derivative with 4-fluoro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a carbonyl group (e.g., ketone or aldehyde)
Reduction: Formation of an amine group
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral activities.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The biphenyl group and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
648924-38-3 |
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Molecular Formula |
C20H16FNO2 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16FNO2/c21-17-9-10-18(19(23)12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24) |
InChI Key |
SFPGRGHFXWJKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)O |
Origin of Product |
United States |
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